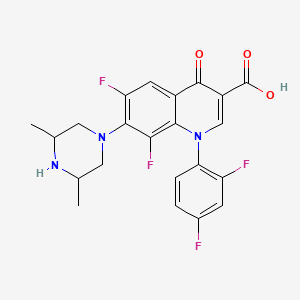![molecular formula C28H46N4S2 B12910981 [2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl- CAS No. 653575-27-0](/img/structure/B12910981.png)
[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dinonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- is a complex organic compound with unique structural features It consists of two pyrrole rings connected at the 2-position, with thioamide groups at the 5-position and long nonyl chains attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- typically involves the following steps:
Formation of the Pyrrole Rings: The pyrrole rings can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Pyrrole Rings: The two pyrrole rings are coupled at the 2-position using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Introduction of Thioamide Groups: The thioamide groups are introduced by reacting the coupled pyrrole with thiourea under acidic conditions.
Attachment of Nonyl Chains: The final step involves the alkylation of the nitrogen atoms with nonyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and alkylation steps, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioamide groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioamide groups can yield the corresponding amines.
Substitution: The nonyl chains can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between thioamide groups and biological molecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The thioamide groups are known to interact with various biological targets, making this compound a candidate for drug development.
Industry
Industrially, [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- can be used in the production of specialty polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- involves its interaction with specific molecular targets. The thioamide groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nonyl chains enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2,2’-Bi-1H-pyrrole]-5,5’-dicarboxamide, N,N’-dinonyl-: Similar structure but with carboxamide groups instead of thioamide groups.
[2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-diethyl-: Similar structure but with shorter ethyl chains instead of nonyl chains.
Uniqueness
The uniqueness of [2,2’-Bi-1H-pyrrole]-5,5’-dicarbothioamide, N,N’-dinonyl- lies in its combination of thioamide groups and long nonyl chains. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and specific reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
653575-27-0 |
|---|---|
Formule moléculaire |
C28H46N4S2 |
Poids moléculaire |
502.8 g/mol |
Nom IUPAC |
N-nonyl-5-[5-(nonylcarbamothioyl)-1H-pyrrol-2-yl]-1H-pyrrole-2-carbothioamide |
InChI |
InChI=1S/C28H46N4S2/c1-3-5-7-9-11-13-15-21-29-27(33)25-19-17-23(31-25)24-18-20-26(32-24)28(34)30-22-16-14-12-10-8-6-4-2/h17-20,31-32H,3-16,21-22H2,1-2H3,(H,29,33)(H,30,34) |
Clé InChI |
BDXFFXVHOUGPIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCNC(=S)C1=CC=C(N1)C2=CC=C(N2)C(=S)NCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)






![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)


